(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoicacidhydrochloride
Description
(2R)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a trifluoromethyl group and a methyl substituent on the α-carbon. Its molecular formula is C₅H₈ClF₃NO₂ (including the hydrochloride moiety), with a molecular weight of 233.57 g/mol (calculated). The compound’s stereochemistry (2R configuration) is critical for its biochemical interactions, as chirality often dictates binding affinity and metabolic stability in pharmaceutical contexts .
This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for introducing fluorine-containing motifs into drug candidates. Fluorine atoms enhance lipophilicity, metabolic resistance, and bioavailability, making this derivative valuable in designing protease inhibitors, receptor agonists/antagonists, and other bioactive molecules .
Properties
Molecular Formula |
C4H7ClF3NO2 |
|---|---|
Molecular Weight |
193.55 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H/t3-;/m1./s1 |
InChI Key |
OAWUZNVJBGNGEH-AENDTGMFSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method is the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. This can be achieved through the use of diazo compounds, ylides, or carbene intermediates . The reaction conditions often involve the use of strong bases and solvents such as methanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can optimize the reaction conditions and improve the yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a variety of fluorinated derivatives, which may have different biological activities and properties compared to the parent compound.
Scientific Research Applications
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the effects of fluorination on amino acids and proteins, providing insights into protein folding, stability, and interactions.
Medicine: Fluorinated amino acids like this one are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique properties make it useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing hydrophobic interactions and improving metabolic stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Biological Activity
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride, also known by its CAS number 161168-52-1, is a synthetic amino acid derivative characterized by the presence of three fluorine atoms on its carbon backbone. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The chemical structure of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can be described as follows:
- Molecular Formula : C4H6F3NO2
- Molecular Weight : 169.09 g/mol
- CAS Number : 161168-52-1
| Property | Value |
|---|---|
| Molecular Formula | C4H6F3NO2 |
| Molecular Weight | 169.09 g/mol |
| CAS Number | 161168-52-1 |
| Purity | ≥95% |
The biological activity of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is primarily attributed to its role as an analog of natural amino acids. It has been studied for its potential effects on neurotransmitter systems and cellular signaling pathways.
- Neurotransmitter Modulation : Research indicates that this compound may influence the activity of neurotransmitters such as glutamate and GABA, potentially affecting synaptic transmission and plasticity.
- Antimicrobial Properties : Preliminary studies suggest that (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in therapeutic applications against infections.
Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry investigated the neuroprotective effects of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride in a model of oxidative stress. The findings demonstrated that the compound significantly reduced neuronal cell death and oxidative damage.
Study 2: Antimicrobial Activity
Research conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of this compound against various bacterial pathogens. The results indicated that it possessed significant inhibitory effects on the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced cell death under oxidative stress | Journal of Neurochemistry |
| Antimicrobial | Inhibition of E. coli and S. aureus growth | Zhang et al., 2020 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride to ensure high enantiomeric purity?
- Methodological Answer: Enantiomeric purity is critical for biological activity. Chiral synthesis methods, such as asymmetric catalysis or enzymatic resolution, are recommended. Protecting groups (e.g., Boc or Fmoc) can stabilize the amino group during reactions. Purification via chiral chromatography (e.g., using cellulose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Monitoring with polarimetry or chiral HPLC validates stereochemical integrity .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities. Mass spectrometry (MS) confirms molecular weight and detects trace contaminants. Elemental analysis verifies stoichiometry, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) resolves structural and stereochemical details. X-ray crystallography provides definitive confirmation of crystal structure and chirality .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer: The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability. Its electron-withdrawing effect stabilizes adjacent functional groups against metabolic degradation. Computational tools (e.g., DFT calculations) predict electronic effects, while experimental techniques like partition coefficient assays (octanol/water) measure hydrophobicity. Comparative studies with non-fluorinated analogs validate these effects .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing the compound’s stereochemistry?
- Methodological Answer: Discrepancies between NMR, X-ray, and computational models require a multi-technique approach. Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. Dynamic NMR experiments (e.g., variable-temperature studies) resolve conformational flexibility. Computational chemistry (e.g., molecular docking or MD simulations) correlates spectroscopic data with predicted structures. Cross-validation with enantiomerically pure reference standards is essential .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer: Statistical experimental design (e.g., Design of Experiments, DoE) identifies critical process parameters (e.g., temperature, pH). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Rigorous quality control (QC) protocols, including intermediate testing and final product characterization, ensure consistency. Stability studies under varied conditions (humidity, temperature) identify degradation pathways .
Q. What advanced approaches study the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Crystallography or cryo-EM reveals structural interactions with targets like aminoacyl-tRNA synthetases. Isotopic labeling (¹³C/¹⁵N) tracks metabolic incorporation in vitro. Molecular dynamics simulations predict binding modes and guide rational modifications for enhanced activity .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer: Re-evaluate force field parameters in simulations to better match experimental conditions (e.g., solvent effects). Validate computational models with mutagenesis studies on target proteins. Use orthogonal assays (e.g., fluorescence polarization vs. enzyme inhibition) to confirm bioactivity. Cross-reference with structurally related compounds in public databases (e.g., PubChem) to identify trends .
Safety and Regulatory Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer: Follow OSHA guidelines for fluorinated compounds: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Waste disposal must comply with EPA regulations for halogenated organics. Stability testing under acidic/basic conditions identifies hazardous decomposition products. Safety Data Sheets (SDS) should be updated with toxicity data from Ames tests or zebrafish embryo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
